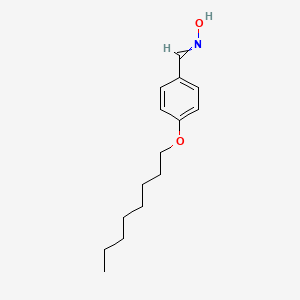
Benzaldehyde, 4-(octyloxy)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(octyloxy)-, oxime: is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and an octyloxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Benzaldehyde, 4-(octyloxy)-, oxime can be synthesized through the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(octyloxy)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, Oxone®
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Zinc oxide, nickel salts
Major Products Formed:
Nitriles: Formed through oxidation
Amines: Formed through reduction
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzaldehyde, 4-(octyloxy)-, oxime is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry:
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(octyloxy)-, oxime involves its ability to form stable intermediates during chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes rearrangement to form an amide or nitrile, depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.
Comparison with Similar Compounds
Benzaldehyde oxime: Similar in structure but lacks the octyloxy group.
4-Methoxybenzaldehyde oxime: Similar but has a methoxy group instead of an octyloxy group.
Uniqueness:
Hydrophobicity: The presence of the octyloxy group increases the hydrophobicity of the compound, making it more suitable for applications in non-polar environments.
Properties
CAS No. |
61096-95-5 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-[(4-octoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3 |
InChI Key |
PUFQYBJCWNHCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


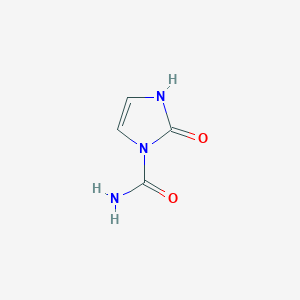
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
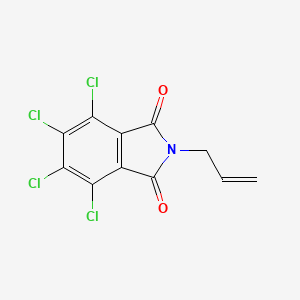
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
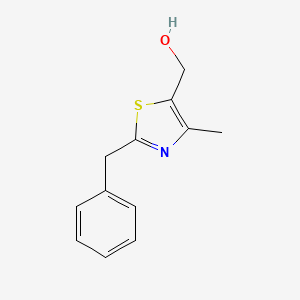
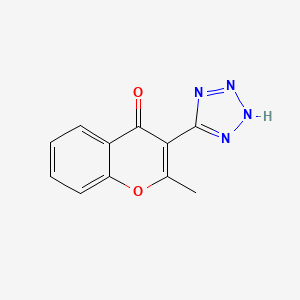
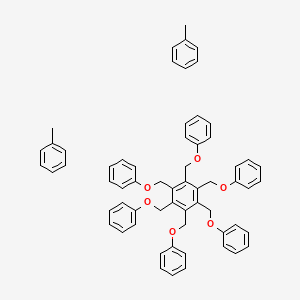
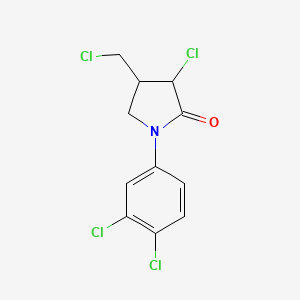

![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
